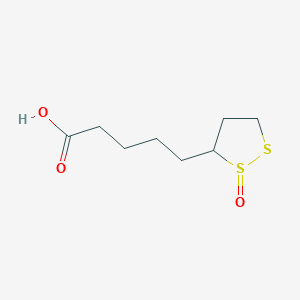
rac-Lipoic Acid Monosulfoxide (Mixture of Regioisomers and Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Lipoic Acid Monosulfoxide (Mixture of Regioisomers and Diastereomers) is a derivative of α-lipoic acid, a naturally occurring compound known for its antioxidant properties. This compound contains a sulfoxide group, which introduces additional chemical reactivity and potential biological activity. It is a mixture of regioisomers and diastereomers, meaning it has different structural forms that vary in the position of the sulfoxide group and the spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-Lipoic Acid Monosulfoxide typically involves the oxidation of α-lipoic acid. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the sulfoxide group. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve the desired mixture of regioisomers and diastereomers .
Industrial Production Methods
Industrial production of rac-Lipoic Acid Monosulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions are meticulously controlled to ensure consistency and yield. Purification steps, such as crystallization or chromatography, are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
rac-Lipoic Acid Monosulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted sulfoxides or sulfides
Scientific Research Applications
rac-Lipoic Acid Monosulfoxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound to study sulfoxide chemistry.
Biology: Investigated for its potential antioxidant properties and its role in cellular redox reactions.
Medicine: Explored for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of rac-Lipoic Acid Monosulfoxide involves its ability to modulate redox reactions within cells. The sulfoxide group can undergo reversible oxidation and reduction, allowing it to participate in redox cycling. This property enables it to scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, it can interact with various molecular targets, including enzymes involved in redox regulation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
α-Lipoic Acid: The parent compound, known for its antioxidant properties.
Dihydrolipoic Acid: The reduced form of α-lipoic acid, also an antioxidant.
Sulfones and Sulfides: Other sulfur-containing compounds with varying oxidation states.
Uniqueness
rac-Lipoic Acid Monosulfoxide is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and potential biological activity. Its mixture of regioisomers and diastereomers adds complexity to its behavior and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H14O3S2 |
|---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
5-(2-oxodithiolan-3-yl)pentanoic acid |
InChI |
InChI=1S/C8H14O3S2/c9-8(10)4-2-1-3-7-5-6-12-13(7)11/h7H,1-6H2,(H,9,10) |
InChI Key |
NTBXHTYZOVLARS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSS(=O)C1CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















